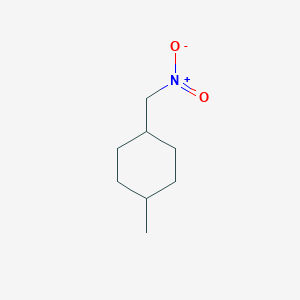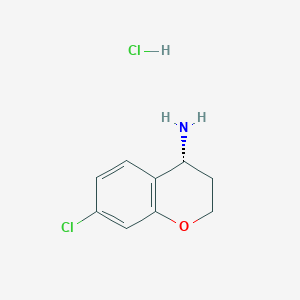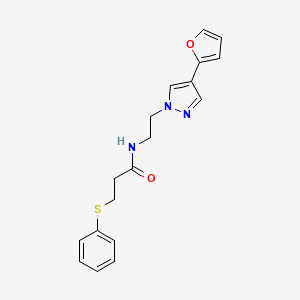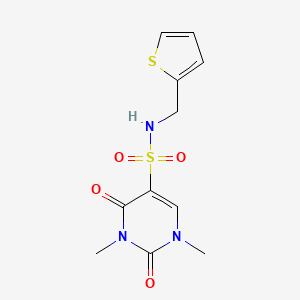
5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a thiazepane derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its antitumor effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the activity of certain cytokines that are involved in the inflammatory response. Moreover, it has been suggested that this compound may exert its antidepressant effects by increasing the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the levels of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce the growth of tumors in mice and increase the levels of certain neurotransmitters in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide in lab experiments include its potential applications in the fields of oncology, immunology, and neuroscience. Moreover, this compound is relatively easy to synthesize and has a high purity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide. One direction is to further investigate the mechanism of action of this compound, which will help to understand its potential applications in the fields of oncology, immunology, and neuroscience. Another direction is to study the potential side effects of this compound, which will help to determine its safety for use in humans. Additionally, future studies could focus on the development of new derivatives of this compound that have improved solubility and reduced toxicity.
Synthesemethoden
The synthesis of 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide has been reported in various scientific studies. One of the methods used involves the reaction of 2-(pyridin-4-yl)ethylamine with 2-bromoacetylthiazepane-3-one in the presence of a base. The reaction yields this compound as the final product. Another method involves the reaction of 2-(pyridin-4-yl)ethylamine with 2-chloroacetylthiazepane-3-one in the presence of a base, which results in the formation of the same compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide in scientific research are vast. This compound has been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce the levels of pro-inflammatory cytokines in vitro. Moreover, this compound has been studied for its potential use as an antidepressant, as it has been shown to increase the levels of serotonin and norepinephrine in the brain.
Eigenschaften
IUPAC Name |
5-oxo-N-(2-pyridin-4-ylethyl)-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-12-4-8-19-9-11(16-12)13(18)15-7-3-10-1-5-14-6-2-10/h1-2,5-6,11H,3-4,7-9H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFRTUVZBGHGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid](/img/no-structure.png)


![1-ethyl-5-phenyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2998614.png)

![1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2998618.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2998620.png)
![3-[2-(4-Aminophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2998621.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2998622.png)


![tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2998629.png)